Cas no 896838-95-2 (1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 4,7-dimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-phenyl-
- UPCMLD0ENAT5814803:001
- AKOS001375536
- Z237574760
- 896838-95-2
- 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- F3235-1197
-
- Inchi: 1S/C19H19N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11H,1,10H2,2-4H3
- InChI Key: GZZQSEHRFJTZHM-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=CC=C3)C1=NC1=C2C(=O)N(CC(C)=C)C(=O)N1C
Computed Properties
- Exact Mass: 349.15387487g/mol
- Monoisotopic Mass: 349.15387487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 470.3±55.0 °C(Predicted)
- pka: 7.28±0.20(Predicted)
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3235-1197-2μmol |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 2μmol |
$57.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-5μmol |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 5μmol |
$63.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-10μmol |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 10μmol |
$69.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-20μmol |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 20μmol |
$79.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-1mg |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 1mg |
$54.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-2mg |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 2mg |
$59.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-3mg |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 3mg |
$63.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-4mg |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 4mg |
$66.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-5mg |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 5mg |
$69.0 | 2023-07-29 | |
| Life Chemicals | F3235-1197-10mg |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
896838-95-2 | 90%+ | 10mg |
$79.0 | 2023-07-29 |
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Recent Advances in the Study of 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 896838-95-2)
The compound 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 896838-95-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and biological activities.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, such as multi-step organic reactions and catalytic methods, to achieve high yields and purity. The compound's imidazopurine core, coupled with its dimethyl and phenyl substituents, has been shown to play a critical role in its biological activity, particularly in modulating specific enzymatic pathways.
In vitro and in vivo studies have demonstrated that 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exhibits promising activity against a range of biological targets. For instance, it has been identified as a potent inhibitor of certain kinases involved in inflammatory and proliferative diseases. Additionally, its ability to interact with adenosine receptors has sparked interest in its potential applications in neurological disorders.
Further investigations into the compound's pharmacokinetics and toxicity profile have provided valuable insights into its suitability for clinical development. Preliminary data suggest favorable absorption and distribution characteristics, although additional studies are needed to fully elucidate its metabolic pathways and potential side effects. These findings underscore the compound's potential as a lead candidate for further drug development.
In conclusion, the ongoing research on 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione highlights its versatility and therapeutic promise. Future studies should focus on optimizing its structure-activity relationships, exploring its interactions with additional biological targets, and advancing it through preclinical and clinical trials. This compound represents a compelling example of how innovative chemical design can lead to the discovery of novel therapeutic agents.
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